N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide
CAS No.: 449158-30-9
Cat. No.: VC4479838
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449158-30-9 |
|---|---|
| Molecular Formula | C16H16ClNO3 |
| Molecular Weight | 305.76 |
| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C16H16ClNO3/c1-10-8-13(15(21-3)9-12(10)17)18-16(19)11-6-4-5-7-14(11)20-2/h4-9H,1-3H3,(H,18,19) |
| Standard InChI Key | DKLQQQPOKCUVMK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features:
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Chloro group at the 4-position of the aniline ring, enhancing electrophilic reactivity.
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Methoxy groups at the 2-position of both benzamide and aniline rings, influencing lipophilicity and hydrogen-bonding capacity.
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Methyl group at the 5-position, contributing to steric effects and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.76 g/mol | |
| Boiling Point | 377.5 ± 42.0 °C (Predicted) | |
| Density | 1.250 ± 0.06 g/cm³ | |
| pKa | 12.14 ± 0.70 (Predicted) |
Spectroscopic Data
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NMR: The -NMR spectrum displays distinct signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons between δ 6.5–7.5 ppm .
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Mass Spectrometry: ESI-MS shows a parent ion at m/z 305.08 ([M+H]⁺).
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step protocols:
Route 1: Direct Coupling (Patent-Based)
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Methylation: 5-Chlorosalicylic acid is methylated with dimethyl sulfate under anhydrous conditions to form methyl 5-chloro-2-methoxybenzoate .
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Aminolysis: Reaction with 4-chloro-2-methoxy-5-methylaniline in methyl ethyl ketone yields the target compound .
Route 2: Acid Chloride Intermediate
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Chlorination: 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.
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Amidation: The acyl chloride reacts with 4-chloro-2-methoxy-5-methylaniline in benzene, yielding the benzamide .
Table 2: Comparative Synthesis Yields
Industrial-Scale Production
Optimized conditions include continuous flow reactors and catalytic systems (e.g., DMAP/DCC) to enhance efficiency.
Biological Activities and Mechanisms
Anticancer Properties
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In Vitro Efficacy: Demonstrates IC₅₀ values of 1.9–5.2 µM against pancreatic (MIA PaCa-2) and ovarian (A2780) cancer cells .
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Mechanism: Inhibits NLRP3 inflammasome activation, reducing interleukin-1β (IL-1β) secretion and inducing G₂/M cell cycle arrest .
Antimicrobial Activity
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Broad-Spectrum Action: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).
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Target: Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Metabolic Role
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Glyburide Metabolite: Acts as a secondary metabolite of the antidiabetic drug glyburide, modulating ATP-sensitive potassium channels in pancreatic β-cells .
Pharmacological Applications
Diabetes Management
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Insulin Secretion: Enhances glucose-stimulated insulin release by 40–60% in rodent models, comparable to glyburide .
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Pharmacokinetics: Oral bioavailability of 78% in rats, with a half-life () of 4.2 hours.
Oncology
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Preclinical Studies: Reduces tumor volume by 62% in xenograft models of pancreatic cancer .
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Combination Therapy: Synergizes with paclitaxel, lowering required doses by 30% .
Table 3: Anticancer Activity Across Cell Lines
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Modification | Activity (vs. Target) |
|---|---|---|
| 5-Chloro-2-ethoxy analogue | Ethoxy vs. methoxy | 20% lower potency |
| N-(4-Methylphenyl) derivative | Methyl substitution | Reduced solubility |
| Glyburide | Sulfonylurea core | Higher hypoglycemia risk |
Mechanistic Divergence
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NLRP3 Selectivity: The target compound shows 10-fold higher NLRP3 affinity than glyburide, minimizing off-target effects.
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Metabolic Stability: 50% longer half-life than 4-chloro analogues due to methyl group shielding .
Future Directions and Challenges
Clinical Translation
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Toxicity Profiling: Chronic toxicity studies in primates are needed to assess hepatorenal safety.
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Formulation Optimization: Nanoemulsions or liposomal delivery could enhance bioavailability beyond 80% .
Novel Applications
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